N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide
Description
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is an organic intermediate that contains both borate and sulfonamide groups. This compound is known for its high stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O5S/c1-7-23(18,19)17-11-8-10(9-16-12(11)20-6)15-21-13(2,3)14(4,5)22-15/h8-9,17H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBPHNQQLSPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Introduction
The methoxy group is introduced early to avoid interference with subsequent coupling reactions. For example, 3-bromo-5-iodopyridine undergoes SNAr with sodium methoxide in DMF, producing 3-bromo-5-iodo-2-methoxypyridine. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 50°C | 89% |
| Solvent | DMF | — |
| Base | Cs2CO3 | — |
| Reaction Time | 2 hours | — |
Excess methoxide (>1.2 equiv) minimizes residual halogenation byproducts.
Sulfonylation of the Pyridine Intermediate
Sulfonylation requires careful stoichiometry to avoid over-sulfonylation. A representative procedure involves:
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Dissolving 3-amino-5-bromo-2-methoxypyridine in pyridine.
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Adding ethylsulfonyl chloride (1.1 equiv) dropwise at 0°C.
Workup includes quenching with ice water and extracting with ethyl acetate. The monosulfonylated product is isolated via column chromatography (SiO2, 20% ethyl acetate/hexanes). Yields range from 65–75%, with bis-sulfonylated byproducts removed using aqueous NaOH.
Miyaura Borylation
The boronate ester is introduced via Miyaura borylation, a palladium-catalyzed coupling. Optimized conditions from recent studies include:
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | PdCl2(dppf) | — |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene | — |
| Solvent | 1,4-Dioxane | — |
| Temperature | 80°C | 72% |
| Reaction Time | 18 hours | — |
Excess bis(pinacolato)diboron (1.5 equiv) ensures complete conversion, while degassing the solvent minimizes palladium oxidation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 3.84 (s, 3H, OCH3), 3.02 (q, J = 7.3 Hz, 2H, SO2NHCH2), 1.32 (t, J = 7.3 Hz, 3H, CH2CH3), 1.25 (s, 12H, pinacol-B).
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FT-IR : Peaks at 1345 cm⁻¹ (S=O stretch) and 1540 cm⁻¹ (B-O vibration).
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Mass Spectrometry : [M+H]+ at m/z 383.2 (calculated 383.18).
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for Suzuki coupling reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various carbon-carbon bonded compounds, depending on the specific reaction pathway .
Scientific Research Applications
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is utilized in the development of enzyme inhibitors and specific ligand drugs.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 6-Methoxy-3-pyridylboronic Acid Pinacol Ester
Uniqueness
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is unique due to its combination of borate and sulfonamide groups, which confer high stability, low toxicity, and versatile reactivity. This makes it particularly valuable in applications requiring both boronic ester and sulfonamide functionalities .
Biological Activity
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, inhibitory effects on various kinases, and other relevant biological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H21BF2N2O5S
- Molecular Weight : 426.24 g/mol
- CAS Number : 1083326-73-1
This compound acts primarily as an inhibitor of several critical kinases involved in cellular signaling pathways. Notably, it has shown significant inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell proliferation.
Inhibitory Activity against Kinases
Recent studies have demonstrated that this compound exhibits competitive inhibition with an IC50 value of approximately 8 nM against GSK-3β . The compound also shows inhibitory activity against other kinases such as IKK-β (IκB kinase beta) and ROCK-1 (Rho-associated protein kinase 1), which are implicated in inflammatory responses and cancer progression.
Table 1: Inhibitory Potency Against Various Kinases
| Kinase | IC50 (nM) | K_i (nM) |
|---|---|---|
| GSK-3β | 8 | 2 |
| IKK-β | TBD | TBD |
| ROCK-1 | TBD | TBD |
Note: TBD = To Be Determined in ongoing studies.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
A recent study highlighted the anti-inflammatory effects of the compound in BV-2 microglial cells. It was observed that treatment with this compound led to a significant reduction in nitric oxide (NO) and interleukin 6 (IL-6) levels at concentrations as low as 1 µM . This indicates its potential use in treating neuroinflammatory conditions.
Metabolic Stability
The metabolic stability of the compound was assessed using mouse liver microsomes. The results indicated that N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-3-yl)ethanesulfonamide demonstrated high stability with negligible degradation over a period of incubation .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For example, palladium-catalyzed reactions (e.g., PdCl₂(dppf)•DCM) with bis(pinacolato)diborane (B₂Pin₂) are commonly employed to introduce the boronate ester group to the pyridine scaffold . Key steps include:
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Characteristic peaks include methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.9–8.1 ppm), and boronate ester methyl groups (δ ~1.29 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1318) and isotopic patterns consistent with boron .
- IR : B-O stretches (~1350–1450 cm⁻¹) and sulfonamide S=O stretches (~1138–1256 cm⁻¹) .
Q. How does the boronate ester group influence reactivity in downstream applications?
The boronate ester enables cross-coupling reactions (e.g., with aryl halides) to generate biaryl structures, which are valuable in medicinal chemistry. The pinacol group stabilizes the boron atom, preventing hydrolysis while allowing transmetallation in Pd-catalyzed reactions .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon) at –20°C to prevent boronate ester hydrolysis. Desiccate to avoid moisture-induced degradation .
Q. How can researchers validate synthetic success before advanced characterization?
- TLC : Monitor reaction progress using a non-polar solvent system (e.g., hexane:ethyl acetate).
- LC-MS : Rapidly confirm molecular weight and detect impurities.
- Elemental analysis : Verify C/H/N ratios (e.g., calculated C 53.1%, H 3.52%, N 9.79%) .
Advanced Questions
Q. How can regioselectivity challenges in pyridine borylation be addressed?
Regioselectivity in pyridine borylation is influenced by directing groups and catalyst systems . For meta-selective borylation, anionic ligands (e.g., trifluoroacetamide derivatives) or Ir-based catalysts can direct boron installation to the desired position. Computational modeling (DFT) aids in predicting reactive sites .
Q. What methodologies resolve contradictions between spectral data and expected structures?
Q. How can reaction yields be optimized for moisture-sensitive steps?
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-H activation or boron-group stability.
- Molecular docking : Assess interactions with biological targets (e.g., PI3K/mTOR inhibitors) .
Q. How are catalytic intermediates characterized in Pd-mediated cross-couplings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
